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Benz(a)anthracene-7,12-dione, 1-hydroxy-

Cat. No.: B14622406
CAS No.: 60549-34-0
M. Wt: 274.3 g/mol
InChI Key: DHPURTXUVUYZEO-UHFFFAOYSA-N
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Description

Contextualization as a Polycyclic Aromatic Hydrocarbon (PAH) Derivative

Polycyclic Aromatic Hydrocarbons are a large group of organic compounds composed of multiple fused aromatic rings. researchgate.net They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. researchgate.net Benz(a)anthracene (B33201) is a well-established PAH consisting of four fused benzene (B151609) rings and is recognized as a weak carcinogen. nih.govepa.gov Its biological activity is linked to its metabolic activation into reactive species. epa.gov

Benz(a)anthracene-7,12-dione, 1-hydroxy- is a derivative of Benz(a)anthracene, belonging to the subclass of OPAHs. OPAHs are characterized by the presence of at least one oxygen-containing functional group, such as a carbonyl or hydroxyl group. The subject of this article, Benz(a)anthracene-7,12-dione, 1-hydroxy-, is a quinone, a type of OPAH, with an additional hydroxyl group. The formation of such derivatives can occur through the metabolic processes of parent PAHs in biological systems or via photo-oxidation in the environment. nih.govnih.gov In the microbial metabolism of benz(a)anthracene, the initial transformation often leads to the formation of benz(a)anthracene-7,12-dione. researchgate.net Further metabolic processes can introduce hydroxyl groups, leading to compounds like the one under discussion.

Significance in Environmental and Biological Research

The significance of Benz(a)anthracene-7,12-dione, 1-hydroxy- in environmental and biological research stems from its identity as a metabolic product of a carcinogenic PAH. researchgate.net The metabolism of PAHs is a critical area of study, as it is often the metabolic activation that transforms these relatively inert compounds into agents that can damage DNA and lead to carcinogenesis. nih.govnih.gov

Research into related compounds suggests that the introduction of hydroxyl and quinone functionalities can play a significant role in the toxic mechanisms of PAHs. For instance, some hydroxylated PAH metabolites have been shown to act as agonists for cellular receptors, such as the estrogen receptor, potentially disrupting endocrine functions. oup.com Furthermore, the quinone structure is known to participate in redox cycling, a process that can generate reactive oxygen species (ROS). nih.gov This can lead to oxidative stress and cellular damage, including oxidative DNA damage, which is a known mechanism of carcinogenesis. nih.gov

Studies on the parent compound, Benz(a)anthracene-7,12-dione, have demonstrated its potential to inhibit anaerobic biodegradation processes, indicating its impact on environmental microbial communities. researchgate.net The presence of a hydroxyl group on this quinone structure, as in 1-hydroxy-benz(a)anthracene-7,12-dione, is of great interest to researchers as it can influence the molecule's solubility, reactivity, and interaction with biological macromolecules, thereby modulating its toxicological profile. Therefore, this compound is a significant subject for research aimed at elucidating the complete toxicological pathways of Benz(a)anthracene.

Structural Characterization and Positional Isomerism of Benz(a)anthracene-7,12-dione, 1-hydroxy-

The core structure of Benz(a)anthracene-7,12-dione, 1-hydroxy- is based on the tetracyclic aromatic system of Benz(a)anthracene. The "-7,12-dione" designation indicates the presence of two ketone functional groups at positions 7 and 12 of the anthracene (B1667546) moiety. The "1-hydroxy-" prefix specifies that a hydroxyl (-OH) group is attached to the first carbon atom of the 'a' ring, which is the benzo ring fused to the anthracene core.

The molecular formula for the parent dione (B5365651), Benz(a)anthracene-7,12-dione, is C₁₈H₁₀O₂. nist.gov The addition of a hydroxyl group results in a molecular formula of C₁₈H₁₀O₃ for 1-hydroxy-benz(a)anthracene-7,12-dione.

An important aspect of the structural chemistry of this compound is positional isomerism. The hydroxyl group can be located at various positions on the aromatic rings where a hydrogen atom can be substituted. Specifically for the hydroxy derivatives of Benz(a)anthracene-7,12-dione, the 1-, 2-, 3-, and 4-hydroxy isomers have been successfully synthesized and characterized in scientific literature. The position of the hydroxyl group is critical as it can significantly influence the electronic properties and steric configuration of the molecule, which in turn affects its biological activity and reactivity.

Below is an interactive data table summarizing the key structural information.

PropertyData
Core Structure Benz(a)anthracene
Compound Class Oxygenated Polycyclic Aromatic Hydrocarbon (OPAH)
Parent Dione Benz(a)anthracene-7,12-dione
Functional Groups Ketone (x2), Hydroxyl (x1)
Molecular Formula C₁₈H₁₀O₃
Known Positional Isomers 1-hydroxy-, 2-hydroxy-, 3-hydroxy-, 4-hydroxy-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10O3 B14622406 Benz(a)anthracene-7,12-dione, 1-hydroxy- CAS No. 60549-34-0

Properties

CAS No.

60549-34-0

Molecular Formula

C18H10O3

Molecular Weight

274.3 g/mol

IUPAC Name

1-hydroxybenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C18H10O3/c19-14-7-3-4-10-8-9-13-16(15(10)14)18(21)12-6-2-1-5-11(12)17(13)20/h1-9,19H

InChI Key

DHPURTXUVUYZEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC=C4O)C=C3

Origin of Product

United States

Environmental Formation Pathways and Chemical Transformations of Benz a Anthracene 7,12 Dione, 1 Hydroxy Precursors

Photochemical Oxidation Mechanisms of Parent Polycyclic Aromatic Hydrocarbons

Solar radiation is a significant driver of chemical change in the environment, and PAHs are particularly susceptible to photochemical oxidation. These reactions can occur in the atmosphere, on surfaces, and in aquatic environments, leading to a variety of oxygenated and hydroxylated derivatives.

Heterogeneous Photocatalysis on Environmental Surfaces (e.g., Titanium Dioxide)

The surfaces of common environmental particulates, such as titanium dioxide (TiO₂), can act as photocatalysts, accelerating the degradation of adsorbed PAHs in the presence of light. Studies have shown that the photochemical reaction of benz[a]anthracene on TiO₂ particles is a significant pathway for its transformation. researchgate.net

In a key study, the photocatalytic oxidation of benz[a]anthracene on the surface of TiO₂ particles was investigated. The primary product identified was benz[a]anthracene-7,12-dione. researchgate.net The reaction proceeds through the generation of reactive oxygen species, such as hydroxyl radicals, on the irradiated TiO₂ surface. These highly reactive species then attack the benz[a]anthracene molecule. The process follows exponential decay, with a reported half-life of 6.8 minutes under simulated sunlight irradiation. researchgate.net While this study highlights the formation of the dione (B5365651) structure, subsequent hydroxylation to form compounds like 1-hydroxy-benz(a)anthracene-7,12-dione can occur through further oxidation.

PrecursorSurfaceIrradiation SourceMajor ProductHalf-life
Benz[a]anthraceneTitanium Dioxide (TiO₂)Simulated SunlightBenz[a]anthracene-7,12-dione6.8 minutes

Light-Induced Photoproduct Formation from Substituted Benz[a]anthracenes (e.g., 7,12-Dimethylbenz[a]anthracene)

Substituted PAHs, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), are also subject to photochemical transformations that can lead to hydroxylated diones. Light irradiation of DMBA has been shown to produce a variety of photoproducts. oup.com

Research has identified several key photoproducts from the irradiation of DMBA, including benz[a]anthracene-7,12-dione and, notably, 7-hydroxymethyl-12-methylbenz[a]anthracene. oup.com While not the specific 1-hydroxy isomer, this demonstrates the formation of hydroxylated derivatives through photochemical processes. The metabolic activation of methyl-hydroxylated derivatives of DMBA has also been studied, indicating that these compounds are intermediates in further biological transformations. nih.gov

PrecursorConditionIdentified Photoproducts
7,12-Dimethylbenz[a]anthraceneLight IrradiationBenz[a]anthracene-7,12-dione, 7-hydroxymethyl-12-methylbenz[a]anthracene

Oxidative Degradation Processes in Environmental Matrices

Beyond photochemical reactions, other oxidative processes in the atmosphere, soil, and water contribute to the transformation of PAHs and the formation of their derivatives.

Formation during Combustion and Atmospheric Aging

Incomplete combustion of organic materials is a primary source of PAHs in the environment. scielo.org.mx While direct emission of hydroxylated PAHs is possible, the majority of their formation occurs through the subsequent atmospheric aging of parent PAHs. The atmospheric half-life of benz[a]anthracene is estimated to be about 7.7 hours due to photochemical degradation. scielo.org.mx

The gas-phase reaction of benz[a]anthracene with hydroxyl radicals (•OH), a key atmospheric oxidant, leads to the formation of various degradation products, including hydroxy derivatives. nih.gov While specific isomers were not detailed in all studies, the formation of hydroxylated species is a confirmed pathway.

Chemical Oxidation in Aqueous and Soil Systems

In soil and aqueous environments, chemical oxidation processes can transform PAHs. One of the most studied is the Fenton oxidation, which involves the reaction of hydrogen peroxide with ferrous iron to produce highly reactive hydroxyl radicals.

Studies on the clean-up of benz(a)anthracene-contaminated soils using Fenton oxidation have shown that a major product is benz(a)anthracene-7,12-dione. researchgate.net In one study, the oxidation of 97% of the initial benz(a)anthracene (B33201) resulted in the generation of approximately 43% benz(a)anthracene-7,12-dione. researchgate.net This dione is then more amenable to further degradation, potentially including hydroxylation steps. The synthesis of the 1-, 2-, 3-, and 4-hydroxy isomers of benz[a]anthracene-7,12-dione has been achieved in laboratory settings, providing a reference for their identification in environmental samples. acs.org

PrecursorOxidation ProcessMatrixMajor Product
Benz(a)anthraceneFenton OxidationSoilBenz(a)anthracene-7,12-dione

Biological Transformation and Environmental Fate of Benz a Anthracene 7,12 Dione, 1 Hydroxy and Its Analogs

Microbial Biotransformation Mechanisms

Microorganisms have evolved diverse enzymatic systems to break down complex aromatic structures like benz(a)anthracene (B33201) and its derivatives. These biotransformation mechanisms are key to understanding the environmental persistence and potential for bioremediation of these compounds.

Ligninolytic fungi, particularly white-rot fungi, are well-known for their ability to degrade a wide range of recalcitrant organic pollutants, including PAHs. researchgate.net Their non-specific extracellular enzymatic machinery is a key factor in their degradative capabilities.

The initial step in the fungal metabolism of benz(a)anthracene often involves its oxidation to benz(a)anthracene-7,12-dione (BaAQ). nih.gov This transformation is a typical pathway observed in ligninolytic fungi such as Irpex lacteus. nih.gov For instance, cultures of Irpex lacteus have been shown to degrade over 70% of initially applied benz(a)anthracene within 14 days, with the first step being the formation of BaAQ. nih.gov Similarly, Fusarium solani strains isolated from PAH-contaminated mangrove sediments have been shown to degrade benz(a)anthracene via its corresponding quinone molecule. nih.gov While direct studies on the 1-hydroxy derivative are limited, it is plausible that the hydroxyl group may influence the rate and regioselectivity of the initial enzymatic attack. The formation of quinones is a critical activation step, rendering the aromatic structure more susceptible to subsequent enzymatic degradation. mdpi.com

Following the formation of the dione (B5365651), fungal degradation proceeds through ring cleavage, leading to the formation of smaller, more water-soluble compounds. In the case of benz(a)anthracene-7,12-dione, the ligninolytic fungus Irpex lacteus has been observed to degrade it further into 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov Subsequent metabolites can include 2-hydroxymethyl benzoic acid or monomethyl and dimethyl esters of phthalic acid. nih.gov Another identified degradation product of BaAQ is 1-tetralone, which can be further transformed via 1,4-naphthalenedione and 1,4-naphthalenediol to ultimately yield phthalic acid. nih.gov Strains of Fusarium solani have also been shown to degrade benz(a)anthracene and anthracene (B1667546) to phthalic acid via their respective quinones. nih.gov

Table 1: Fungal Metabolites from the Degradation of Benz(a)anthracene-7,12-dione

Precursor Compound Degrading Fungus Key Metabolites
Benz(a)anthracene-7,12-dione Irpex lacteus 1,2-Naphthalenedicarboxylic acid, Phthalic acid, 1-Tetralone

Fungal Degradation Pathways (e.g., Ligninolytic Fungi, Fusarium species)

Enzymatic Systems Involved (e.g., Laccases, Peroxidases, Cytochrome P450 Enzymes)

The degradation of PAHs by fungi is mediated by a suite of powerful oxidative enzymes. These include extracellular enzymes like laccases and peroxidases (lignin peroxidase and manganese peroxidase), as well as intracellular enzymes such as cytochrome P450 monooxygenases. researchgate.netimrpress.com

Laccases and Peroxidases: These ligninolytic enzymes are secreted by white-rot fungi and have a broad substrate specificity, enabling them to oxidize a wide variety of aromatic compounds. researchgate.netusda.gov Lignin (B12514952) peroxidases can directly oxidize PAHs with lower ionization potentials. usda.gov In the degradation of benz(a)anthracene by Fusarium solani, the detection of extracellular laccase activity, in the absence of lignin peroxidase and manganese-dependent peroxidase, suggests a significant role for laccase in the transformation process. nih.gov

Cytochrome P450 Enzymes (CYPs): These heme-containing enzymes are involved in the initial hydroxylation and epoxidation of PAH rings, which is a critical activation step. mdpi.com Fungi possess a large number of P450 genes, and some of these, like CYP5136A3 from Phanerochaete chrysosporium, have shown catalytic activity towards PAHs. nih.gov The hydroxylation of the PAH molecule by CYPs creates more reactive sites that can be targeted by other enzymes for further degradation. mdpi.com In some fungi, the degradation of PAHs appears to proceed through a cytochrome P450 monooxygenase pathway. imrpress.com

Bacteria, particularly those from the genus Sphingobium, are known for their remarkable ability to degrade a wide array of aromatic compounds, including PAHs. They employ different enzymatic strategies compared to fungi, often initiating degradation through dioxygenase-catalyzed reactions.

The bacterial degradation of benz(a)anthracene by Sphingobium species leads to the formation of characteristic ring fission products. A study on Sphingobium sp. strain KK22, isolated from a phenanthrene (B1679779) enrichment culture, demonstrated its capability to biotransform benz(a)anthracene. nih.govnih.gov Analysis of the culture extracts revealed several metabolites, including two key hydroxy-naphthoic acids. nih.govnih.gov

Table 2: Bacterial Metabolites from the Degradation of Benz(a)anthracene by Sphingobium sp. strain KK22

Precursor Compound Degrading Bacterium Key Metabolites

Bacterial Degradation Pathways (e.g., Sphingobium species)

Initial Sites of Enzymatic Attack on the Benz[a]anthracene Backbone

The biological transformation of benz[a]anthracene is initiated by enzymatic attacks at several key positions on its four-ring structure. Microorganisms, particularly bacteria, utilize dioxygenase enzymes to introduce hydroxyl groups onto the aromatic backbone, a critical first step in breaking down the molecule. nih.gov Research on various bacterial strains has identified multiple sites susceptible to this initial oxidation.

Studies involving Mycobacterium vanbaalenii strain PYR-1 have shown that enzymatic attack on benz[a]anthracene is not limited to a single location. This strain initiates metabolism at the C-1,2-, C-5,6-, C-7,12-, and C-10,11-positions. nih.gov The attack at the C-7 and C-12 positions is particularly significant as it directly leads to the formation of benz[a]anthracene-7,12-dione. nih.gov The major pathway, however, involves the C-10 and C-11 positions, leading to various dihydroxylated and methoxylated intermediates. nih.gov

Similarly, Mycobacterium sp. strain RJGII-135 has been found to biodegrade benz[a]anthracene by producing at least two different dihydrodiols: 5,6-benz[a]anthracene-dihydrodiol and 10,11-benz[a]anthracene-dihydrodiol. nih.gov This confirms that the angular ring and the terminal benzene (B151609) ring are both primary sites for enzymatic activity. These initial oxygenation steps are crucial as they destabilize the aromatic system, paving the way for subsequent ring cleavage and further degradation. nih.gov The diversity of attack sites demonstrates the metabolic versatility of these microorganisms in mineralizing high molecular weight polycyclic aromatic hydrocarbons (PAHs). nih.gov

Table 1: Identified Initial Sites of Enzymatic Attack on Benz[a]anthracene and Key Metabolites
MicroorganismSites of AttackResulting Intermediates/ProductsReference
Mycobacterium vanbaalenii PYR-1C-1,2-; C-5,6-; C-7,12-; C-10,11-Benz[a]anthracene-7,12-dione, 10-hydroxy-11-methoxybenz[a]anthracene, 10,11-dimethoxybenz[a]anthracene nih.gov
Mycobacterium sp. RJGII-135C-5,6-; C-10,11-5,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiol nih.gov

Photobiodegradation and Synergistic Environmental Processes

The environmental fate of benz[a]anthracene and its derivatives is often governed by a synergy between photochemical and biological processes. Photodegradation, the breakdown of compounds by light, can transform parent PAHs into intermediates that are then more readily available for microbial attack.

For benz[a]anthracene, the most reactive sites for photochemical transformation are the 7 and 12 positions. researchgate.net Under UVA irradiation in aqueous environments, benz[a]anthracene is oxidized, with benz[a]anthracene-7,12-dione (also known as 7,12-benz[a]anthraquinone) being a primary photoproduct. researchgate.net This abiotic process is a key step in the environmental transformation pathway. The formation of such oxidized derivatives can be a prerequisite for biodegradation, as the introduction of oxygen atoms increases the polarity and potential bioavailability of the molecule for microorganisms. nih.gov

Persistence and Degradation Kinetics in Environmental Compartments

Despite the various degradation pathways, benz[a]anthracene and its transformation products, including diones, can exhibit significant persistence in the environment. The rate of degradation and the ultimate fate of these compounds depend heavily on the specific environmental compartment and prevailing conditions.

In a study of an enclosed marine ecosystem, it was found that while a portion of ¹⁴C-labeled benz[a]anthracene was degraded to CO₂, a significant fraction of both the parent compound and its degradation products persisted in the sediment for over 200 days. uri.edu After an initial period of alteration, these compounds appeared to become protected from further breakdown, suggesting they may persist indefinitely within the sediment matrix. uri.edu The major fraction of intermediate degradation products was found to be water-soluble, indicating a potential for transport in aquatic systems. uri.edu

Table 2: Environmental Persistence and Kinetic Observations
Environmental Compartment/ConditionCompound(s)ObservationReference
Enclosed Marine Ecosystem (Sediment)Benz[a]anthracene and its degradation productsBecome protected from further alteration after ~2 months and may persist indefinitely. uri.edu
Anaerobic (Methanogenic)Benz[a]anthracene-7,12-dioneInhibits methane (B114726) production; 250 mg/L concentration showed greater inhibition than 500 mg/L. gotriple.eu

Advanced Analytical and Spectroscopic Characterization in Benz a Anthracene 7,12 Dione, 1 Hydroxy Research

Spectroscopic Techniques for Structural Elucidation and Identification of Metabolites

Spectroscopy is a cornerstone in the structural analysis of complex organic molecules. For 1-hydroxy-benz(a)anthracene-7,12-dione and its related metabolites, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/UV-Visible (UV/Vis) spectroscopy provide critical information regarding the molecule's atomic connectivity, mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic compounds. In the study of 1-hydroxy-benz(a)anthracene-7,12-dione, ¹H and ¹³C NMR are crucial for confirming the position of the hydroxyl group and mapping the arrangement of protons and carbons in the aromatic system.

While specific NMR data for 1-hydroxy-benz(a)anthracene-7,12-dione is not widely published, analysis of closely related structures, such as 1,3-dihydroxyanthracene-9,10-dione, provides insight into the expected spectral characteristics. mdpi.com The presence of a hydroxyl group typically induces a downfield shift for the proton attached to the same carbon and influences the chemical shifts of adjacent protons. For 1-hydroxy-benz(a)anthracene-7,12-dione, a distinct signal for the hydroxyl proton (1-OH) would be expected, often as a broad singlet. The protons on the aromatic rings will exhibit complex splitting patterns in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in Hydroxylated Anthracene (B1667546) Diones (in DMSO-d₆) Data extrapolated from analogous compounds like 1,3-dihydroxyanthracene-9,10-dione. mdpi.com

ProtonExpected Chemical Shift (δ, ppm)Characteristic Features
1-OH~12.7Sharp or broad singlet, deshielded due to intramolecular hydrogen bonding with the C12-carbonyl group.
H-2~7.0 - 7.5Doublet, influenced by the adjacent hydroxyl group.
H-6~8.0 - 8.3Multiplet, part of the complex aromatic system.
H-8, H-9, H-10, H-11~7.8 - 8.2Complex multiplets typical of the terminal benzene (B151609) ring protons.

Mass spectrometry (MS) is essential for determining the molecular weight of 1-hydroxy-benz(a)anthracene-7,12-dione and for identifying its metabolites by analyzing their mass-to-charge ratios (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com

In metabolic studies, time-of-flight mass spectrometry has been used to suggest the formation of hydroxylated forms of benz[a]anthracene derivatives. nih.gov For 1-hydroxy-benz(a)anthracene-7,12-dione (C₁₈H₁₀O₃), the expected molecular ion peak [M]⁺ would be at m/z 274.

Tandem MS (MS/MS) is particularly valuable for structural elucidation by providing characteristic fragmentation patterns. While specific fragmentation data for this compound is limited, studies on similar anthraquinone (B42736) derivatives show common fragmentation pathways, such as the loss of carbon monoxide (CO) molecules from the quinone structure. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for 1-hydroxy-benz(a)anthracene-7,12-dione

IonPredicted m/zDescription
[M]⁺274Molecular Ion
[M-CO]⁺246Loss of one carbonyl group
[M-2CO]⁺218Loss of both carbonyl groups
[M-CHO]⁺245Loss of a formyl radical, indicative of the hydroxylated ring

These fragmentation patterns serve as a fingerprint for identifying the compound and its metabolites in complex biological or environmental samples.

Infrared (IR) and UV/Visible spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For 1-hydroxy-benz(a)anthracene-7,12-dione, the IR spectrum would be expected to show:

A broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the hydroxyl group. mdpi.com

Strong absorption bands around 1630-1675 cm⁻¹ , corresponding to the C=O stretching vibrations of the quinone carbonyl groups. mdpi.com

Multiple sharp peaks between 1450-1600 cm⁻¹ due to C=C stretching vibrations within the aromatic rings. mdpi.com The NIST Chemistry WebBook provides IR spectral data for the parent compound, Benz(a)anthracene-7,12-dione, which serves as a baseline for comparison. nist.gov

UV/Visible Spectroscopy: This technique provides information about the conjugated π-electron system. The extended aromatic system of benz(a)anthracene-7,12-dione results in strong absorption in the UV and visible regions of the spectrum. The introduction of a hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent dione (B5365651). The NIST database shows absorption data for the parent compound, Benz(a)anthracene-7,12-dione, which can be used for comparative analysis. nist.govnist.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are vital for isolating 1-hydroxy-benz(a)anthracene-7,12-dione from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

HPLC is the preferred method for the analysis of non-volatile and thermally sensitive metabolites of polycyclic aromatic hydrocarbons (PAHs). nih.gov In metabolic studies of benz(a)anthracene (B33201), HPLC is used to separate a variety of products, including phenols, dihydrodiols, and diones. nih.govcdc.gov

A typical setup for the analysis of 1-hydroxy-benz(a)anthracene-7,12-dione would involve:

Column: A reversed-phase C18 column is commonly used for separating PAHs and their metabolites. nih.govrdd.edu.iq

Mobile Phase: A gradient elution system, typically using a mixture of acetonitrile (B52724) and water, allows for the effective separation of compounds with varying polarities. nih.govchromatographyonline.com

Detection: A UV detector set at a specific wavelength (e.g., 254 nm) is often used for detection, as the conjugated system provides strong absorbance. nih.gov Fluorescence detection can also be employed for enhanced sensitivity and selectivity, although some diones may not fluoresce. nih.gov

Table 3: Typical HPLC Parameters for the Analysis of Benz(a)anthracene Metabolites

ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile PhaseGradient of Acetonitrile and Water nih.gov
Flow Rate~1.0 - 1.5 mL/min rdd.edu.iqchromatographyonline.com
DetectorUV-Vis (e.g., at 254 nm) or Fluorescence nih.govrdd.edu.iq
Column TemperatureControlled, e.g., 30-35 °C nih.govrdd.edu.iq

This method allows for the quantification of the parent compound and its various metabolites, providing crucial data for understanding metabolic pathways.

GC-MS combines the powerful separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds. While benz(a)anthracene-diones have limited volatility, GC-MS can be used effectively, particularly for photoproducts which may include hydroxylated species. nih.gov

For the analysis of hydroxylated metabolites like 1-hydroxy-benz(a)anthracene-7,12-dione, a derivatization step is often required to increase their volatility and thermal stability. nih.gov Trimethylsilylation, which converts the polar hydroxyl group (-OH) into a less polar trimethylsilyl (B98337) ether (-OTMS), is a common technique used before GC-MS analysis. nih.gov

Table 4: General GC-MS Parameters for Analysis of Derivatized Benz(a)anthracene Photoproducts

ParameterCondition
InstrumentGas Chromatograph coupled to a Mass Spectrometer
DerivatizationTrimethylsilylation for hydroxylated compounds nih.gov
ColumnCapillary column suitable for PAHs (e.g., Rxi-PAH) shimadzu.com
Carrier GasHelium shimadzu.com
Injection ModeSplitless shimadzu.com
Oven ProgramTemperature gradient (e.g., 180°C to 350°C) shimadzu.com
MS IonizationElectron Ionization (EI) at 70 eV nih.gov
MS DetectionScan mode or Selected Ion Monitoring (SIM) for higher sensitivity shimadzu.com

Automated methods combining Solid Phase Extraction (SPE) with GC/MS have also been developed for the analysis of benz[a]anthracene in complex samples, enhancing sample cleanup and throughput. gcms.cz

X-ray Crystallography and Molecular Structure Determination of Benz[a]anthracene-7,12-dione

The molecular structure of Benz[a]anthracene-7,12-dione has been determined by single-crystal X-ray diffraction. ucl.ac.ukucl.ac.uk The analysis reveals a molecule that is nearly planar. ucl.ac.ukucl.ac.uk The crystal structure provides detailed measurements of the unit cell, bond lengths, and angles, which are crucial for understanding the molecule's electronic and chemical properties.

Crystallographic Data for Benz[a]anthracene-7,12-dione

The crystallographic parameters for Benz[a]anthracene-7,12-dione are summarized in the interactive table below. The compound crystallizes in the monoclinic space group C2/c. ucl.ac.ukucl.ac.uk

Crystal Data
Empirical Formula C₁₈H₁₀O₂
Formula Weight 258.27 g/mol
Crystal System Monoclinic
Space Group C2/c
a 10.918(1) Å
b 11.369(1) Å
c 19.850(1) Å
β 97.224(7)°
Volume 2444.4 ų
Z 8
Calculated Density 1.403 g/cm³
Measured Density 1.41(2) g/cm³
Radiation Cu Kα (λ = 1.5418 Å)
Final R index 0.045 for 1039 observed reflections

Data sourced from Kuroda, R., Neidle, S., & Subbiah, A. (1982). Structure of Benz[a]anthracene-7,12-dione. Acta Crystallographica Section B: Structural Science, 38(5), 1674–1676. ucl.ac.ukucl.ac.uk

Molecular Geometry and Conformation

The X-ray analysis of Benz[a]anthracene-7,12-dione indicates that the molecule is approximately planar. ucl.ac.ukucl.ac.uk However, slight distortions from planarity are observed, which can be attributed to steric interactions within the molecule. ucl.ac.uk A notable interaction is between the oxygen atom at position 12 (O(12)) and the hydrogen atom at position 1 (H(1)), resulting in a close contact of 2.058 Å. ucl.ac.uk This interaction likely causes a torsion angle of 7.3(5)° for C(1)-C(12b)-C(12a)-C(12) and pushes the O(12) atom away from H(1), leading to asymmetry in the exocyclic bond angles around the C(12) carbon. ucl.ac.uk

The pattern of bond lengths within the fused ring system provides insight into the degree of electron delocalization. The bond lengths of C(3)-C(4) and C(5)-C(6) are short, suggesting a pronounced olefinic character for these bonds. ucl.ac.ukucl.ac.uk This indicates that ring C is significantly non-delocalized. ucl.ac.ukucl.ac.uk The shortening of the C(5)-C(6) bond, which is part of the "K region," is a characteristic feature in benz[a]anthracene derivatives. ucl.ac.uk

The introduction of a hydroxyl group at the 1-position in Benz[a]anthracene-7,12-dione, 1-hydroxy- would be expected to introduce further electronic and potential steric changes to the molecule. Intramolecular hydrogen bonding between the 1-hydroxy group and the adjacent ketone at position 12 is highly probable. This interaction would likely influence the planarity of the ring system and the bond lengths within the A and D rings. However, without a specific crystal structure for the 1-hydroxy derivative, these projections remain theoretical.

Structure Activity Relationships and Computational Studies of Benz a Anthracene 7,12 Dione, 1 Hydroxy and Oxygenated Polycyclic Aromatic Hydrocarbons

Elucidation of Structural Features Influencing Biological Activities

The biological activities of polycyclic aromatic hydrocarbons (PAHs) and their derivatives are intrinsically linked to their three-dimensional structure. For Benz(a)anthracene-7,12-dione, 1-hydroxy-, several key features are paramount in defining its interaction with biological systems. The parent PAH, benz(a)anthracene (B33201), is a known weak carcinogen, whose activity is dependent on metabolic activation into reactive species like diol epoxides. ucl.ac.uknih.gov

The introduction of oxygen-containing functional groups, creating an oxygenated PAH (OPAH), significantly alters this biological profile. OPAHs can exhibit more complex carcinogenic effects than their parent compounds, sometimes acting as direct mutagens or generating reactive oxygen species (ROS) that induce oxidative stress. mdpi.com The dione (B5365651) functional groups at the 7 and 12 positions of the benz(a)anthracene core create a quinone structure. This modification is significant, as the 7,12-dione derivative of benz(a)anthracene has been reported to have little to no tumor-forming activity. ucl.ac.uk

The molecule's geometry also plays a crucial role. X-ray crystallography studies of the parent dione (benz(a)anthracene-7,12-dione) show it to be nearly planar. ucl.ac.uk This planarity is a common feature of PAHs that allows them to intercalate with DNA, a mechanism often associated with the carcinogenicity of anthracene (B1667546) derivatives. rroij.comnih.gov However, the structure of the dione exhibits specific bond characteristics, such as a less delocalized C ring and olefinic character in the K-region (C5-C6 bond), which influences its susceptibility to metabolic attack. ucl.ac.uk

The addition of a hydroxyl (-OH) group at the C-1 position introduces a new level of complexity. A close interaction between the oxygen atom at C12 (O12) and the hydrogen atom on C1 (H1) has been noted to cause slight distortions from planarity in the parent dione. ucl.ac.uk The presence of a hydroxyl group at this position would further modify the electronic and steric properties of this region of the molecule, potentially influencing its metabolic fate and ability to interact with cellular receptors or enzymes. The position of such substitutions is known to be critical; for instance, the carcinogenicity of 7,12-dimethylbenzanthracene is highly dependent on the placement of the methyl groups. rroij.com

Structural FeatureParent Compound (Benz(a)anthracene)Benz(a)anthracene-7,12-dioneBenz(a)anthracene-7,12-dione, 1-hydroxy-Influence on Biological Activity
Oxygenation NoneDione at C7, C12Dione at C7, C12; Hydroxyl at C1Alters metabolic pathways; quinone structure may reduce carcinogenicity compared to parent PAH ucl.ac.uk; can generate ROS mdpi.com.
Planarity PlanarApproximately PlanarAssumed Approx. PlanarPlanarity facilitates DNA intercalation, a potential mechanism of toxicity rroij.com. Minor distortions exist due to steric interactions ucl.ac.uk.
Key Regions Bay and K-regionsOlefinic K-regionModified Bay-like regionSusceptible to metabolic activation, though the dione structure alters this reactivity compared to the parent PAH ucl.ac.uk.
Substituents Hydrogen atomsCarbonyl groupsCarbonyl and Hydroxyl groupsHydroxyl group can decrease the rate of metabolism nih.gov and alters the electronic properties of the molecule.

In Silico Modeling of Reactivity and Metabolic Pathways

Computational, or in silico, modeling provides a powerful tool for predicting the reactivity and metabolic fate of chemical compounds, thereby offering insights into their potential toxicity. For Benz(a)anthracene-7,12-dione, 1-hydroxy-, such models would focus on its electronic structure, susceptibility to enzymatic action, and the potential metabolites formed.

The metabolism of PAHs is a well-established process involving two main phases. nih.gov Phase I metabolism, primarily carried out by cytochrome P450 (CYP450) enzymes, introduces or exposes functional groups, typically forming reactive epoxides. nih.gov These epoxides can be hydrolyzed to dihydrodiols, which can be further epoxidized to form highly reactive diol-epoxides—often the ultimate carcinogenic metabolites of many PAHs. nih.gov Phase II enzymes then conjugate these polar metabolites to facilitate their excretion. nih.gov

For an OPAH that is already a quinone, the metabolic pathway is different. Further oxidation of PAH phenols can lead to the formation of PAH quinones. nih.gov Since Benz(a)anthracene-7,12-dione, 1-hydroxy- already possesses a quinone structure, its metabolism may not follow the classic diol-epoxide pathway of its parent PAH. Instead, metabolic processes might involve:

Redox Cycling: Quinones are known to undergo redox cycling, a process where they are reduced to semiquinones and hydroquinones, which can then react with molecular oxygen to produce superoxide (B77818) anions and other reactive oxygen species (ROS). This ROS generation is a significant mechanism of quinone toxicity.

Further Hydroxylation: Metabolic enzymes could add more hydroxyl groups to the aromatic rings, increasing the compound's water solubility.

Conjugation: The existing hydroxyl group at the C-1 position, as well as any newly added ones, would be prime sites for Phase II conjugation reactions (e.g., glucuronidation or sulfation), leading to detoxification and excretion.

Comparative Analysis of Oxygenated Polycyclic Aromatic Hydrocarbon Structure-Activity Profiles

To fully understand the structure-activity profile of Benz(a)anthracene-7,12-dione, 1-hydroxy-, it is essential to compare it with other OPAHs and the parent PAHs. The toxicity and biological activity of these compounds are not uniform and depend heavily on the parent PAH structure, as well as the type and position of the oxygen-containing functional group. mdpi.com

Generally, the addition of oxygen increases the polarity of the PAH, which can alter its environmental fate and bioavailability. mdpi.com In terms of toxicity, OPAHs are often found to have similar or even more potent toxic effects than the parent PAHs from which they are derived. mdpi.com

Parent PAH vs. OPAH: Benz(a)anthracene is a weak carcinogen that requires metabolic activation. ucl.ac.uk Its dione derivative, however, shows little carcinogenic activity, indicating that this specific oxygenation deactivates the carcinogenic pathway. ucl.ac.uk This is not always the case; other OPAHs can be more toxic than their parent compounds. mdpi.com

Quinones vs. Other OPAHs: PAH-quinones, like Benz(a)anthracene-7,12-dione, represent a major class of OPAHs. Their primary mechanism of toxicity is often linked to the production of ROS through redox cycling. This contrasts with the mechanism of parent PAHs, which is typically mediated by the formation of DNA-reactive diol-epoxides. nih.gov Hydroxylated PAHs (phenols) are key intermediates in PAH metabolism and can also be toxic, but they are often precursors to quinone formation. nih.gov

Influence of Substituents: The influence of a substituent's position is critical. The metabolism of 7,12-dimethylbenz(a)anthracene (DMBA), a potent carcinogen, produces a variety of phenols and dihydrodiols at different positions on the aromatic rings. nih.gov The substitution of a hydroxyl group at the 7-methyl position significantly reduces the rate of metabolism. nih.gov This highlights that the specific location of functional groups, such as the 1-hydroxy group on Benz(a)anthracene-7,12-dione, is a key determinant of its metabolic fate and ultimate biological effect.

CompoundParent PAHType of Oxygenation/SubstitutionKey Biological Activity Profile
Benz(a)anthracene N/ANoneWeak carcinogen, requires metabolic activation to diol-epoxides ucl.ac.uk.
Benz(a)anthracene-7,12-dione Benz(a)anthraceneDione (Quinone)Little to no carcinogenic activity reported ucl.ac.uk. Potential for ROS generation.
7,12-Dimethylbenz(a)anthracene (DMBA) Benz(a)anthraceneMethyl groups at C7, C12Potent carcinogen rroij.com. Metabolized to various phenols and dihydrodiols nih.gov.
7-Hydroxymethyl-12-methylbenz(a)anthracene Benz(a)anthraceneHydroxymethyl at C7, Methyl at C12Metabolism is significantly slower than that of DMBA nih.gov.
9,10-Anthraquinone AnthraceneDione (Quinone)Used in dye production; some derivatives are used in anticancer drugs rroij.comnih.gov.
Benz(a)anthracene-7,12-dione, 1-hydroxy- Benz(a)anthraceneDione and HydroxylActivity not well defined, but likely involves ROS generation. The hydroxyl group may slow metabolism nih.gov.

Future Research Directions and Methodological Advances in Benz a Anthracene 7,12 Dione, 1 Hydroxy Studies

Development of Novel Analytical Approaches for Environmental Monitoring

Effective environmental monitoring is the bedrock of risk assessment. Currently, methodologies for the detection of PAHs are well-established; however, specific and sensitive detection of their hydroxylated quinone derivatives in complex environmental matrices like soil, sediment, and water remains a significant challenge. Future research must prioritize the development of novel analytical techniques capable of accurately quantifying Benz(a)anthracene-7,12-dione, 1-hydroxy-.

Advancements in this area should focus on:

High-Resolution Mass Spectrometry (HRMS): Coupling techniques like liquid chromatography (LC) with HRMS, such as Orbitrap or Time-of-Flight (TOF) analyzers, can offer the high selectivity and sensitivity needed to distinguish Benz(a)anthracene-7,12-dione, 1-hydroxy- from a complex background of other organic pollutants.

Advanced Sample Preparation: The development of more efficient and selective extraction and clean-up methods is crucial. Techniques like solid-phase microextraction (SPME) and molecularly imprinted polymers (MIPs) could be tailored for the specific extraction of hydroxylated PAH quinones, improving detection limits and reducing matrix interference.

Biosensors and Immunoassays: Research into the development of rapid screening tools, such as biosensors or enzyme-linked immunosorbent assays (ELISAs), could provide cost-effective and high-throughput monitoring of contaminated sites.

These advancements are essential for building a comprehensive picture of the prevalence and concentration of Benz(a)anthracene-7,12-dione, 1-hydroxy- in the environment, which is fundamental for assessing exposure and ecological risk.

Elucidation of Unidentified Transformation Products and Intermediates

Benz(a)anthracene-7,12-dione, 1-hydroxy- is itself a transformation product of benz(a)anthracene (B33201). However, its own environmental fate and the subsequent products it may form are largely unknown. Understanding these downstream transformation pathways is critical, as further degradation or metabolic processes could lead to compounds with different toxicological profiles.

Future research should be directed towards:

Microbial Degradation Studies: Investigating the capability of various environmental microorganisms (bacteria and fungi) to metabolize Benz(a)anthracene-7,12-dione, 1-hydroxy-. Studies have shown that fungi, such as Fusarium solani, can degrade the parent dione (B5365651) to phthalic acid. nih.gov Identifying the specific enzymatic processes and metabolic pathways involved in the degradation of the hydroxylated form is a necessary next step.

Abiotic Degradation Pathways: Characterizing the role of abiotic factors such as photolysis and reaction with atmospheric oxidants (e.g., hydroxyl radicals, ozone) in the transformation of this compound. youtube.com The presence of both hydroxyl and quinone functional groups may significantly influence its reactivity.

Metabolomic Analysis: Employing advanced metabolomic techniques to identify and characterize the full spectrum of intermediates and final products formed during both biotic and abiotic degradation. This will provide a more complete understanding of the compound's persistence and potential to form other hazardous substances in the environment.

Research FocusObjectivePotential TechniquesExpected Outcome
Microbial Degradation Identify microorganisms and enzymatic pathways capable of transforming the compound.Culture-based studies with bacterial and fungal isolates, metagenomics, enzyme assays.Identification of degradation products and elucidation of metabolic pathways.
Abiotic Degradation Determine the rate and products of degradation under various environmental conditions (e.g., sunlight, oxidative stress).Photolysis experiments, reaction kinetics with oxidants, product identification via GC/MS or LC/MS.Understanding of environmental persistence and the formation of secondary pollutants.
Mammalian Metabolism Characterize the metabolic fate and potential for bioactivation or detoxification in biological systems.In vitro studies with liver microsomes, in vivo animal studies, metabolite profiling.Identification of key metabolites and assessment of potential for toxic activation.

Advanced Mechanistic Investigations into Biological Activity

The toxicity of PAHs is often linked to their metabolic activation into reactive intermediates, such as quinones and epoxides, which can cause oxidative stress and damage to cellular macromolecules like DNA. nih.govnih.gov PAH o-quinones are known to be redox-active, capable of generating reactive oxygen species (ROS) that lead to oxidative DNA damage. acs.orgnih.gov The specific mechanisms of action for Benz(a)anthracene-7,12-dione, 1-hydroxy- are yet to be determined.

Future mechanistic studies should aim to:

Assess Redox Cycling Potential: Quantify the ability of Benz(a)anthracene-7,12-dione, 1-hydroxy- to undergo redox cycling and generate ROS within biological systems. This is a primary mechanism by which PAH quinones exert toxicity. youtube.com

Investigate DNA Damage and Adduct Formation: Determine the genotoxic potential of the compound by examining its ability to induce DNA strand breaks, oxidative DNA lesions (such as 8-oxo-dG), and the formation of covalent DNA adducts. acs.orgnih.gov

Profile Cellular Responses: Utilize transcriptomics, proteomics, and other systems biology approaches to understand the broader cellular response to exposure. This includes identifying affected signaling pathways, such as those related to oxidative stress, inflammation, and cell death. Studies on the parent compound, benz(a)anthracene, have shown it can induce neurotoxicity through oxidative stress and cholinergic dysfunction. nih.gov

Implications for Environmental Remediation Strategies

A thorough understanding of the degradation processes of Benz(a)anthracene-7,12-dione, 1-hydroxy- is a prerequisite for developing effective environmental remediation strategies. Knowledge of how this compound breaks down, and the factors that influence this process, can inform the design of targeted cleanup technologies.

Future research in this domain should focus on:

Identifying Degrading Microorganisms: Isolating and characterizing specific bacterial or fungal strains that are highly efficient at degrading Benz(a)anthracene-7,12-dione, 1-hydroxy-. This could lead to the development of bioaugmentation strategies for contaminated sites. Studies have identified microbes capable of degrading the parent PAH, benz(a)anthracene. semanticscholar.orgresearchgate.net

Optimizing Bioremediation Conditions: Investigating the environmental parameters (e.g., pH, temperature, nutrient availability, presence of co-substrates) that enhance the microbial degradation of the compound. The use of microalgal-bacterial consortia has shown promise for degrading other PAHs. frontiersin.org

Exploring Advanced Oxidation Processes (AOPs): Evaluating the efficacy of AOPs, such as Fenton oxidation, ozonation, or photocatalysis, for the chemical degradation of Benz(a)anthracene-7,12-dione, 1-hydroxy-. Fenton oxidation has been shown to be an effective pretreatment for benz(a)anthracene contamination, converting it to its dione form, which is more biodegradable. researchgate.net A similar approach could be explored for the hydroxylated derivative.

Investigating Anaerobic Degradation: While many PAH degradation studies focus on aerobic processes, investigating anaerobic biodegradation pathways is also crucial, particularly for sediment and groundwater environments. researchgate.net

By focusing on these key research areas, the scientific community can significantly advance the understanding of Benz(a)anthracene-7,12-dione, 1-hydroxy-, paving the way for more accurate risk assessments and the development of effective management and remediation strategies for PAH-contaminated environments.

Q & A

Q. How should researchers validate oxidative stress markers in exposed models?

  • Methodological Answer : Quantify glutathione (GSH/GSSG) ratios via LC-MS/MS and lipid peroxidation products (e.g., 4-HNE) using ELISA. Cross-validate with SOD/CAT enzyme activity assays. Confocal microscopy with MitoSOX Red can localize mitochondrial ROS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.